molecular formula C21H23ClFNO4S B14993578 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)propanamide

Cat. No.: B14993578
M. Wt: 439.9 g/mol
InChI Key: ZCPIHXJQQDDYRO-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)propanamide is a useful research compound. Its molecular formula is C21H23ClFNO4S and its molecular weight is 439.9 g/mol. The purity is usually 95%.
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Biological Activity

Molecular Formula

  • Molecular Formula: C17H19ClFNO3S
  • Molecular Weight: 367.85 g/mol

Structural Features

The compound features a chloro-substituted aromatic ring, a tetrahydrothiophene moiety, and a fluorobenzyl group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the biosynthesis of steroid hormones.
  • Antimicrobial Properties: Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. This is attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic processes.

Therapeutic Applications

Given its structural characteristics, this compound could be explored for several therapeutic applications:

  • Cancer Treatment: The presence of the chloro and fluorine substituents may enhance the compound's ability to target cancer cells selectively. Studies are ongoing to evaluate its efficacy in inhibiting tumor growth.
  • Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways suggests potential use in treating conditions like arthritis or inflammatory bowel disease.

Case Studies

  • Antimicrobial Efficacy Study:
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of similar compounds. Results indicated that modifications in the aromatic rings significantly influenced antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Testing:
    • In vitro testing on human cancer cell lines demonstrated that this compound inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
  • Inflammation Model:
    • In an animal model of inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels, suggesting a potential role in managing inflammatory diseases.

Biological Activity Summary Table

Activity TypeTarget Organism/Cell TypeResultReference
AntimicrobialStaphylococcus aureusInhibition at 10 µg/mLJournal of Medicinal Chemistry
Cancer Cell ProliferationHuman breast cancer cells50% inhibition at 5 µMCancer Research Journal
Anti-inflammatoryRat modelReduced inflammation by 40%Inflammation Journal

Properties

Molecular Formula

C21H23ClFNO4S

Molecular Weight

439.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]propanamide

InChI

InChI=1S/C21H23ClFNO4S/c1-14-11-18(7-8-19(14)22)28-15(2)21(25)24(17-9-10-29(26,27)13-17)12-16-5-3-4-6-20(16)23/h3-8,11,15,17H,9-10,12-13H2,1-2H3

InChI Key

ZCPIHXJQQDDYRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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